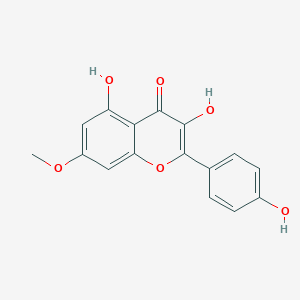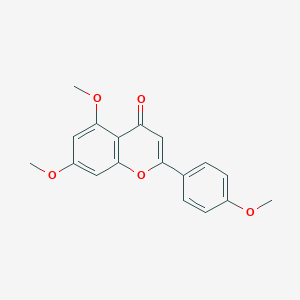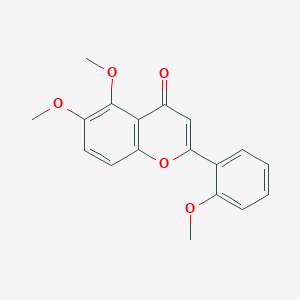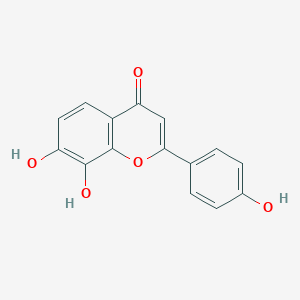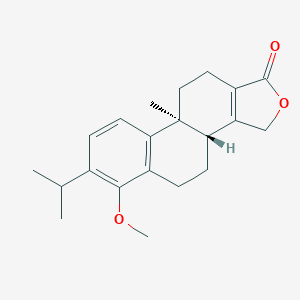
Vinflunine
Overview
Description
Vinflunine is a novel fluorinated vinca alkaloid derivative . It is a third-generation member of the vinca alkaloid family with anti-tumor actions . It was first described in 1998 at the Pierre Fabre research center in France . It is used to treat advanced or metastatic transitional cell carcinoma of the urothelial tract after a platinum-containing treatment has failed .
Synthesis Analysis
This compound is obtained by semisynthesis using superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . This compound has been selected for clinical development on the basis of encouraging preclinical activity .Molecular Structure Analysis
The molecular structure of this compound is C45H54F2N4O8 . The optimal structural modification of this compound is the introduction of two fluorine atoms at the 20′ position, a part of the molecule previously inaccessible by classic chemistry .Chemical Reactions Analysis
This compound is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation . It exhibits an antitumor efficacy than Vinorelbine, Vinblastine, and Vincristine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 816.944 . It is a small molecule and is considered a nitrogenous base .Scientific Research Applications
Anti-Angiogenic and Vascular-Disrupting Activities
Vinflunine, a vinca alkaloid in phase III clinical development, demonstrates significant anti-angiogenic and vascular-disrupting activities. In vitro, it disrupts endothelial cell networks and inhibits their migration and organization into capillary-like structures. In vivo, it effectively inhibits angiogenesis and reduces liver metastases at doses considerably lower than its maximal therapeutic dose, highlighting its potential in combating metastasis and angiogenesis in cancer treatment (Kruczynski et al., 2006).
Preclinical Anticancer Properties
This compound's distinct tubulin-binding affinities differentiate it from other vinca alkaloids, potentially reducing neurotoxicity. Its in vitro synergies with cisplatin, mitomycin C, doxorubicin, and 5-fluorouracil, and lower induction of drug resistance compared to vinorelbine, present a promising profile for combination therapy in cancer treatment (Kruczynski & Hill, 2001).
Clinical Activity in Various Cancers
This compound shows clinical activity against transitional cell carcinoma of the urothelium, metastatic breast cancer, non-small cell lung cancer, and malignant pleural mesothelioma. Its manageable toxicity profile and reduced peripheral sensory neuropathy potential underscore its therapeutic promise in treating these malignancies (Bellmunt et al., 2008).
Antitumor Mechanisms
This compound's antitumor effects are attributed to its modulation of microtubule dynamics, inducing apoptosis in target cells. Non-cytotoxic concentrations of this compound also exhibit antiangiogenic and antivascular activity, supporting its versatile role in cancer therapy (Braguer et al., 2008).
This compound in Transitional Cell Carcinoma of the Urothelial Tract
A Phase III trial demonstrated this compound's efficacy in patients with advanced transitional cell carcinoma of the urothelial tract post platinum-containing regimen, showcasing a significant survival advantage and an acceptable safety profile, making it a viable treatment option (Bellmunt et al., 2009).
Microtubule Inhibitor Properties
As the first fluorinated microtubule inhibitor in the Vinca alkaloids family, this compound's significant activity in Phase II studies in various solid tumors supports its ongoing assessment in Phase III trials for advanced cancers (Bennouna et al., 2008).
Cell Death Induction Mechanisms
This compound induces apoptosis in sensitive and resistant leukemia cells, characterized by DNA fragmentation and caspase activation, implicating its potential role in overcoming drug resistance in cancer therapy (Kruczynski et al., 2002).
Pharmacological and Clinical Perspectives
This compound's pharmacological profile and promising results from Phase II studies in NSCLC, breast, and bladder cancers, combined with its synergistic potential with biologic agents, make it a candidate for exploring new treatment regimens (Yip et al., 2008).
Mechanism of Action
Vinflunine, at the lowest effective concentrations, interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics and microtubule treadmilling, causes cell cycle arrest which appears on fluorescence-activated cell sorting analysis as a G2+M phase arrest, and is associated with an accumulation of cells in mitosis leading to cell death via apoptosis .
Safety and Hazards
Vinflunine may cause irritation to the eyes and may be harmful if in contact with skin, if inhaled, or if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
| Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis. | |
CAS No. |
162652-95-1 |
Molecular Formula |
C45H54F2N4O8 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |
InChI Key |
NMDYYWFGPIMTKO-GKTGNXALSA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
melting_point |
244 |
| 162652-95-1 | |
Synonyms |
Javlor vinflunine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








